

A Spectroscopic Showdown: Unraveling the Isomers of 1,3-Dimethyl-2-nitrobenzene

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Compound of Interest

Compound Name: 1,3-Dimethyl-2-nitrobenzene

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For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a comprehensive spectroscopic comparison of **1,3-Dimethyl-2-nitrobenzene** and its key isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides a foundational resource for the identification and differentiation of these closely related aromatic compounds.

The structural nuances between isomers of dimethyl-nitrobenzene can significantly influence their chemical reactivity, physical properties, and biological activity. A thorough understanding of their spectroscopic signatures is therefore paramount for researchers working with these compounds in fields ranging from synthetic chemistry to pharmacology. This guide provides a side-by-side comparison of the available spectroscopic data to facilitate unambiguous identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,3-Dimethyl-2-nitrobenzene** and five of its isomers. These isomers include 1,2-Dimethyl-3-nitrobenzene, 1,2-Dimethyl-4-nitrobenzene, 1,3-Dimethyl-5-nitrobenzene, 1,4-Dimethyl-2-nitrobenzene, and 2,4-Dimethyl-1-nitrobenzene.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)
1,3-Dimethyl-2-nitrobenzene	7.10 - 7.40 (m)	2.35 (s)
1,2-Dimethyl-3-nitrobenzene	7.15 - 7.50 (m)	2.30 (s), 2.45 (s)
1,2-Dimethyl-4-nitrobenzene	7.20 (d), 7.80 (dd), 7.95 (d)	2.30 (s), 2.50 (s)
1,3-Dimethyl-5-nitrobenzene	7.80 (s), 8.10 (s)	2.40 (s)
1,4-Dimethyl-2-nitrobenzene	7.20 (d), 7.35 (dd), 7.50 (d)	2.30 (s), 2.50 (s)
2,4-Dimethyl-1-nitrobenzene	7.10 (d), 7.20 (s), 8.00 (d)	2.35 (s), 2.55 (s)

Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets, (m) = multiplet. Data is compiled from various sources and typical values are presented.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compound	Aromatic Carbons (ppm)	Methyl Carbons (ppm)
1,3-Dimethyl-2-nitrobenzene	125.0, 128.0, 132.0, 135.0, 148.0	20.0
1,2-Dimethyl-3-nitrobenzene	124.0, 127.0, 130.0, 133.0, 136.0, 150.0	15.0, 20.0
1,2-Dimethyl-4-nitrobenzene	120.0, 125.0, 130.0, 133.0, 147.0, 150.0	19.0, 20.0
1,3-Dimethyl-5-nitrobenzene	122.0, 133.0, 138.0, 149.0	21.0
1,4-Dimethyl-2-nitrobenzene	125.0, 126.0, 131.0, 135.0, 147.0, 149.0	20.0, 21.0
2,4-Dimethyl-1-nitrobenzene	125.0, 130.0, 131.0, 133.0, 140.0, 147.0	20.0, 21.0

Note: Quaternary carbon signals are also included in the aromatic region. Data is compiled from various sources and typical values are presented.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	NO ₂ Symmetric Stretch	NO ₂ Asymmetric Stretch	C-H (Aromatic) Stretch	C-H (Alkyl) Stretch
1,3-Dimethyl-2-nitrobenzene	~1350	~1530	~3050	~2950
1,2-Dimethyl-3-nitrobenzene	~1345	~1525	~3060	~2960
1,2-Dimethyl-4-nitrobenzene	~1340	~1520	~3070	~2930
1,3-Dimethyl-5-nitrobenzene	~1350	~1530	~3080	~2920
1,4-Dimethyl-2-nitrobenzene	~1345	~1525	~3050	~2925
2,4-Dimethyl-1-nitrobenzene	~1348	~1528	~3060	~2930

Note: These are approximate values and can vary slightly based on the experimental conditions.

Mass Spectrometry (MS) Data

Table 4: Major Mass-to-Charge Ratio (m/z) Peaks in EI-MS

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
1,3-Dimethyl-2-nitrobenzene	151	134, 105, 91, 77
1,2-Dimethyl-3-nitrobenzene	151	134, 105, 91, 77.[1]
1,2-Dimethyl-4-nitrobenzene	151	134, 105, 91, 77
1,3-Dimethyl-5-nitrobenzene	151	134, 105, 91, 77
1,4-Dimethyl-2-nitrobenzene	151	134, 105, 91, 77
2,4-Dimethyl-1-nitrobenzene	151	134, 105, 91, 77

Note: The fragmentation patterns are often very similar for these isomers, with common losses of -OH (m/z 134), -NO₂ (m/z 105), and subsequent rearrangements.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method was employed.[2] Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture was then pressed into a transparent pellet using a hydraulic press.[2] For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two KBr plates.
- Data Acquisition: IR spectra were recorded on an FT-IR spectrometer. The spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or plates was recorded and automatically subtracted from the sample spectrum.

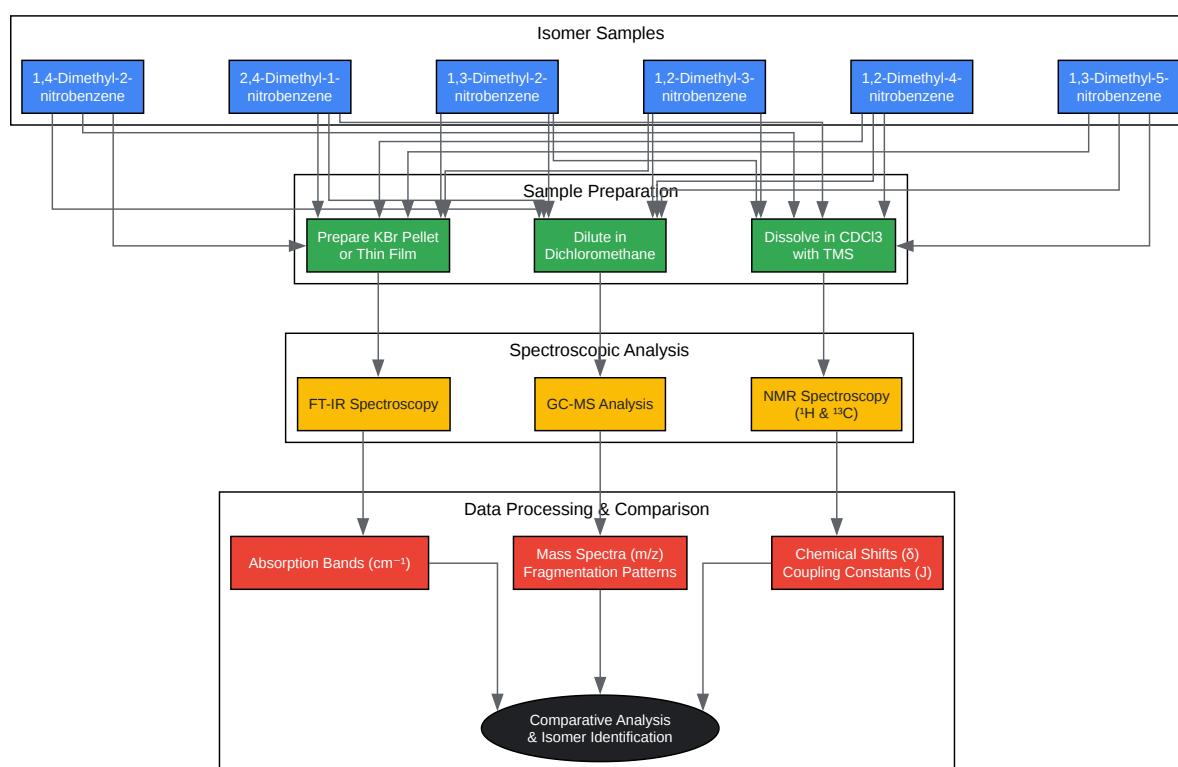
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile solvent such as dichloromethane or acetone.[3]
- Gas Chromatography: An Agilent 7890A GC system (or equivalent) equipped with an HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) was used. The inlet temperature was maintained at 250 °C. The oven temperature program was initiated at 50 °C for 2 minutes, then ramped up to 280 °C at a rate of 10 °C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 μL sample was injected in splitless mode.
- Mass Spectrometry: The GC was coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.[3][4] The mass spectra were scanned over a mass range of m/z 40-400. The ion source and transfer line temperatures were maintained at 230 °C and 280 °C, respectively.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the dimethyl-nitrobenzene isomers.

Workflow for Spectroscopic Comparison of Dimethyl-nitrobenzene Isomers

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Caption: Spectroscopic analysis workflow for dimethyl-nitrobenzene isomers.

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